

3-hydroxy desalkylgidazepam chemical structure and properties

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Compound of Interest

Compound Name: 3-Hydroxy desalkylgidazepam

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An In-depth Technical Guide to 3-hydroxy-desalkylgidazepam For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 3-hydroxy-desalkylgidazepam. It is intended for an audience with a professional background in chemistry, pharmacology, and drug development. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and proposed mechanism of action.

Core Chemical and Physical Properties

3-hydroxy-desalkylgidazepam, also known as 3-hydroxy bromonordiazepam, is a biologically active metabolite of the designer benzodiazepine gidazepam and its primary metabolite, desalkylgidazepam.^[1] Its formal chemical name is 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.^[1] As a member of the benzodiazepine class, it is categorized as a central nervous system depressant. This compound is primarily available as an analytical reference standard for research and forensic applications.^{[1][2]}

Quantitative Data Summary

Property	Value	Source
CAS Number	37891-18-2	[1] [2]
Molecular Formula	C ₁₅ H ₁₁ BrN ₂ O ₂	[1]
Molecular Weight	331.2 g/mol	[1]
Purity	≥98%	[2]
Formulation	A solid	[2]
Solubility in DMSO	≥10 mg/ml	[1]
Solubility in Ethanol	0.1-1 mg/ml (Slightly soluble)	[1]

Metabolic Pathway of Gidazepam

Gidazepam acts as a prodrug, undergoing metabolism in the body to form its active metabolites. The primary metabolic pathway involves N-desalkylation to yield desalkylgidazepam (also known as bromonordiazepam). Subsequently, desalkylgidazepam is hydroxylated to form the active metabolite, 3-hydroxy-desalkylgidazepam. This metabolic activation is crucial for the pharmacological effects observed after gidazepam administration.



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Metabolic conversion of Gidazepam to 3-hydroxy-desalkylgidazepam.

Experimental Protocols

Synthesis of 3-hydroxy-desalkylgidazepam

A documented method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one involves the hydrolysis of a trifluoroacetoxy precursor.

Materials:

- 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
- Ethanol
- 5% aqueous sodium bicarbonate solution
- Filter paper
- Stirring apparatus

Procedure:

- A suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one is prepared in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.
- The suspension is stirred at room temperature (25°C) for 20 hours.
- The resulting solid is collected on a filter and washed with water.
- The crude product is recrystallized from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates.

Expected Outcome:

The final product should have a melting point of 190°-192°C. ^1H NMR (DMSO-d6) should show peaks at δ 4.86 ppm (1H), 6.27 ppm (1H, OH), and 7.18-7.90 ppm (m, 8H).

Analytical Determination in Biological Matrices

The analysis of 3-hydroxy-desalkylidazepam in biological samples like blood is crucial for forensic and clinical toxicology. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

Due to the polar hydroxyl group, derivatization is necessary for GC-MS analysis to improve volatility and thermal stability.

1. Sample Preparation (Liquid-Liquid Extraction from Whole Blood):

- Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.
- Add an appropriate internal standard (e.g., Diazepam-d5).
- Add a suitable buffer to adjust the pH (e.g., saturated sodium borate buffer, pH 9.2).
- Add 5.0 mL of an extraction solvent (e.g., n-butyl acetate).
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization:

- Reconstitute the dried extract in a suitable solvent.
- Add a silylating agent (e.g., BSTFA with 1% TMCS).
- Heat the mixture at 70°C for 30 minutes.
- Cool to room temperature before injection.

3. GC-MS Instrumental Parameters (Starting Conditions):

- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.
- Mass Spectrometer Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

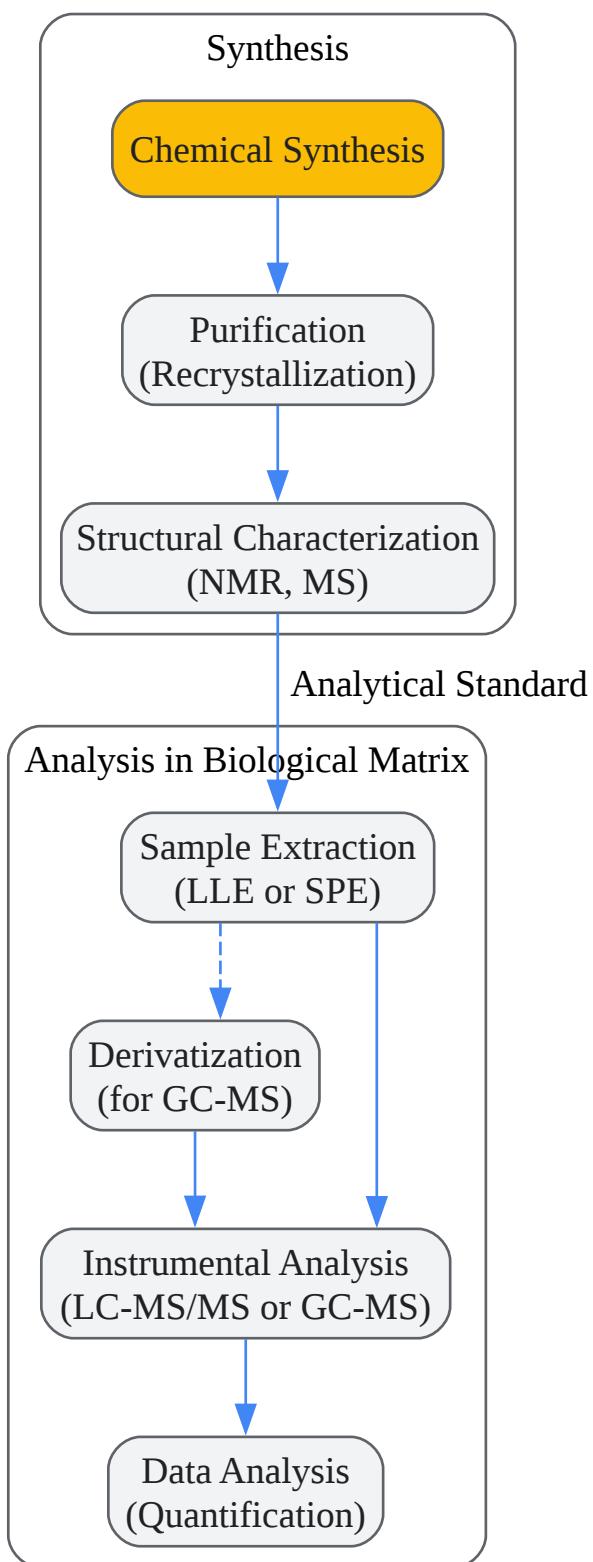
LC-MS/MS offers high sensitivity and specificity for the direct analysis of benzodiazepines and their metabolites without derivatization.

1. Sample Preparation (Protein Precipitation from Blood):

- To 200 μ L of blood, add 700 μ L of cold acetonitrile and an internal standard solution.[3]
- Vortex mix and centrifuge.[3]
- Transfer the supernatant, dry it down under a nitrogen stream, and reconstitute in the initial mobile phase.[3]

2. LC-MS/MS Instrumental Parameters (General Conditions):

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

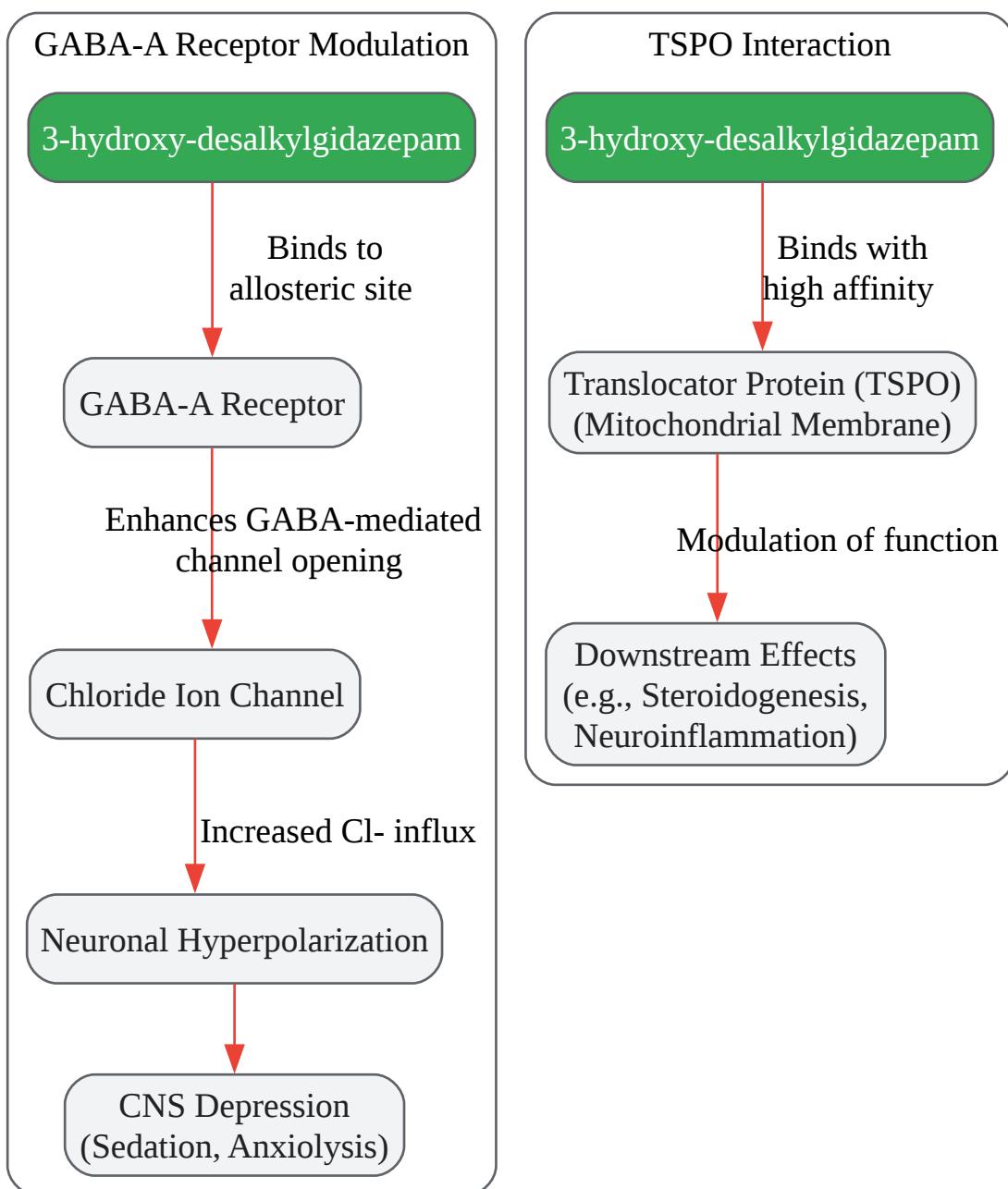
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General experimental workflow for 3-hydroxy-desalkylidiazepam.

Proposed Mechanism of Action and Signaling Pathways

Like other benzodiazepines, the primary mechanism of action of 3-hydroxy-desalkylidazepam is believed to be the positive allosteric modulation of the GABA-A receptor.^[4] By binding to a specific site on the receptor, distinct from the GABA binding site, it enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, and muscle relaxant effects of benzodiazepines.

In addition to its interaction with the GABA-A receptor, in silico studies and in vitro evidence suggest that 3-hydroxy-desalkylidazepam exhibits a high binding affinity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.^[4] TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and neuroinflammation. The functional consequences of the interaction of 3-hydroxy-desalkylidazepam with TSPO are an area of ongoing research.



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Proposed signaling interactions of 3-hydroxy-desalkylidazepam.

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